molecular formula C16H11F4N5O2 B11515285 2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide

2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide

Cat. No.: B11515285
M. Wt: 381.28 g/mol
InChI Key: LFMGDORAMCJDLC-UHFFFAOYSA-N
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Description

2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 4-fluorobenzylamine with sodium azide to form the tetrazole ring, followed by acylation with 4-trifluoromethoxybenzoyl chloride under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide is unique due to the presence of both a tetrazole ring and a trifluoromethoxyphenyl group, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H11F4N5O2

Molecular Weight

381.28 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C16H11F4N5O2/c17-11-3-1-10(2-4-11)15-22-24-25(23-15)9-14(26)21-12-5-7-13(8-6-12)27-16(18,19)20/h1-8H,9H2,(H,21,26)

InChI Key

LFMGDORAMCJDLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)F

Origin of Product

United States

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